molecular formula C19H21N3O2S B298429 2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298429
M. Wt: 355.5 g/mol
InChI Key: NMZYIIFZQKCJMB-JWZKOSBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and tumor growth. It has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating cellular energy metabolism and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to have anti-inflammatory and antioxidant effects, which may be attributed to its ability to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, which may be due to its ability to activate the AMPK signaling pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities, which make it a potential candidate for drug development and material science applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using this compound is its low solubility in water, which may limit its bioavailability and require the use of organic solvents in experiments.

Future Directions

There are several future directions for research on 2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in drug development, particularly for the treatment of cancer and neurodegenerative diseases such as Alzheimer's disease. Another direction is to explore its potential as a precursor for the synthesis of novel thiazolidinone-based materials with applications in organic electronics and optoelectronics. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde and 1,2,5-trimethylpyrrole-3-carbaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-[(4-methoxyphenyl)imino]-3-methyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties. In biochemistry, this compound has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In material science, this compound has been used as a precursor for the synthesis of novel thiazolidinone-based materials with potential applications in organic electronics and optoelectronics.

properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-3-methyl-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21N3O2S/c1-12-10-14(13(2)21(12)3)11-17-18(23)22(4)19(25-17)20-15-6-8-16(24-5)9-7-15/h6-11H,1-5H3/b17-11-,20-19?

InChI Key

NMZYIIFZQKCJMB-JWZKOSBISA-N

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C

SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C

Origin of Product

United States

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